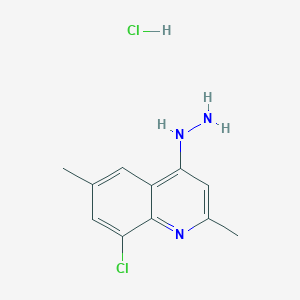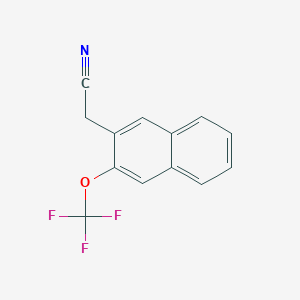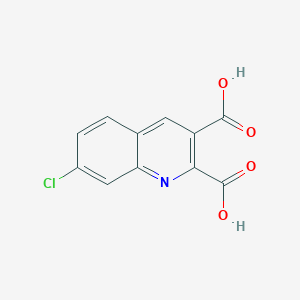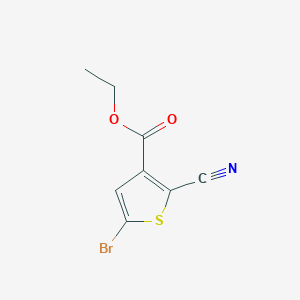
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate is a chemical compound with the molecular formula C8H6BrNO2S and a molecular weight of 260.11 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by cyanation and esterification. One common method includes the bromination of 2-cyanothiophene-3-carboxylate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Industrial Applications: The compound is utilized in the synthesis of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-cyanothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The compound can modulate different biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2-cyanothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-bromo-3-cyanothiophene-5-carboxylate
- Ethyl 5-chloro-2-cyanothiophene-3-carboxylate
- Ethyl 5-bromo-2-methylthiophene-3-carboxylate
These compounds share similar structural features but differ in the position and type of substituents on the thiophene ring. The unique combination of bromine and cyano groups in this compound makes it particularly useful for specific applications, such as in the synthesis of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C8H6BrNO2S |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-cyanothiophene-3-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-2-12-8(11)5-3-7(9)13-6(5)4-10/h3H,2H2,1H3 |
Clé InChI |
QVTOFEYCKJVENB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
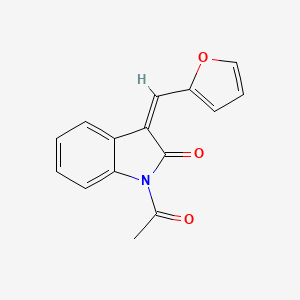
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)

